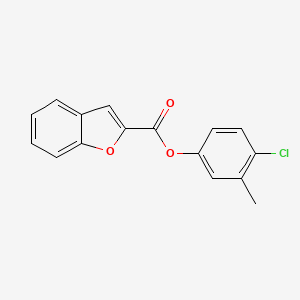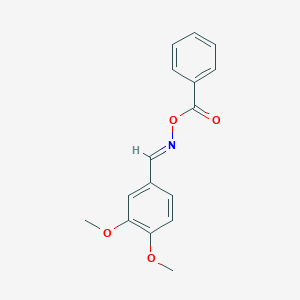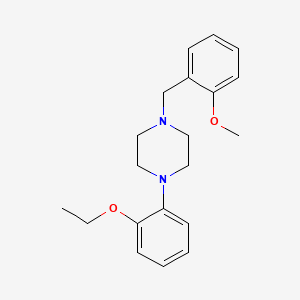
4-chloro-3-methylphenyl 1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound of interest, similar to benzofuran derivatives discussed in scientific research, represents a class of organic compounds notable for their diverse applications in pharmaceuticals, materials science, and organic synthesis. These compounds are characterized by a benzofuran core, a fused ring system combining benzene and furan rings, which is often modified with various substituents to achieve desired properties and reactivities.
Synthesis Analysis
Benzofuran derivatives are typically synthesized through Lewis acid-catalyzed reactions involving specific precursors. For instance, a method described involves the reaction of 4-hydroxyphenylacetic acid with α-chloro-α-(methylsulfanyl)acetone to produce compounds with a benzofuran ring system, indicating the flexibility in introducing various substituents onto the core structure to yield compounds with significant biological activity (Choi et al., 2006).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives often exhibits a nearly planar benzofuran ring system, which is crucial for their interaction with biological targets and other molecules. The planarity and substitution pattern on the benzofuran core influence the compound's physical and chemical properties. Intermolecular interactions, such as aromatic π–π stacking and hydrogen bonding, play significant roles in stabilizing these compounds' structures (Choi et al., 2007).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. For example, the oxidation of methylsulfanyl benzofurans with 3-chloroperoxybenzoic acid demonstrates the chemical reactivity of these compounds towards functional group transformations, leading to sulfinylated products (Choi et al., 2008).
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl) 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-8-12(6-7-13(10)17)19-16(18)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPYQQICLMRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC3=CC=CC=C3O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 1-benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5616702.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5616713.png)

![4-{[(2-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5616724.png)
![5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5616729.png)
![4-({4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5616732.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5616747.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)

![4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine](/img/structure/B5616766.png)
![3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine](/img/structure/B5616776.png)

![1-(5-{1-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5616795.png)